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For Researchers and Scientists

This technical guide provides a comprehensive overview of the molar mass and crystalline

density of Plutonium Dioxide (PuO₂), a material of central importance in the nuclear industry.

It details the fundamental properties, experimental determination methods, and the

relationships between key physical parameters.

Core Physical Properties
Plutonium dioxide's physical characteristics are foundational to its use as a nuclear fuel. The

molar mass is dependent on the isotopic composition of the plutonium, while the theoretical

density is derived directly from its crystal structure.

Molar Mass The molar mass of PuO₂ is the sum of the atomic mass of one plutonium atom and

two oxygen atoms. As plutonium has multiple isotopes, the exact molar mass can vary. Using

the standard atomic weight, the molar mass is approximately 270.05 g/mol [1]. For specific

isotopes, such as in fuels for deep-space missions, the calculation would use the mass of that

particular isotope (e.g., Plutonium-238)[2].

Crystal Structure and Theoretical Density Crystalline PuO₂ adopts the fluorite crystal structure,

which is a face-centered cubic (FCC) array.[3][4] In this structure, the plutonium ions (Pu⁴⁺)

form the FCC lattice, and the oxide ions (O²⁻) occupy the tetrahedral holes.[3][4][5]

The theoretical density (ρ) is calculated using the formula: ρ = (Z × M) / (V × Nₐ)
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where:

Z is the number of formula units per unit cell (4 for the fluorite structure).

M is the molar mass.

V is the unit cell volume (a³), where 'a' is the lattice parameter.

Nₐ is Avogadro's number (6.022 x 10²³ mol⁻¹).

The theoretical density for PuO₂ is approximately 11.5 g/cm³.[3][6] Specific calculations from

materials databases, based on computed lattice parameters, yield values such as 11.74 g/cm³

and 11.85 g/cm³.[7][8]

Quantitative Data Summary
The following table summarizes the key physical parameters for crystalline plutonium dioxide
for easy reference and comparison.

Property Symbol Value Units Source

Molar Mass

(Standard)
M ~270.05 g/mol [1]

Crystal Structure -
Face-Centered

Cubic (Fluorite)
- [3][4]

Space Group - Fm-3m (No. 225) - [7][8]

Lattice

Parameter
a ~5.396 Å [5]

Formula Units

per Unit Cell
Z 4 - [6]

Theoretical

Density
ρ ~11.5 - 11.85 g/cm³ [3][7][8]

Experimental Protocols
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Accurate determination of density and the parameters required for its calculation relies on

established experimental techniques.

3.1. Density Measurement via Gas Pycnometry

Gas pycnometry, often using helium, is a non-destructive method to measure the skeletal

density of a powder sample.[9] It determines volume by measuring the displacement of a gas.

[10]

Principle: The technique is based on Boyle's Law. It measures the pressure change resulting

from the displacement of gas by a solid object in a sealed chamber of a known volume.[9]

[11] The skeletal volume, which includes the volume of the material and any closed pores, is

determined.[9]

Methodology:

Sample Preparation: A precisely weighed sample of PuO₂ powder is placed into the

sample chamber. The system is then purged with helium gas to remove air and volatile

contaminants.[10]

Pressurization: The sample chamber is filled with helium to an initial pressure (P₁).

Expansion: The gas is then expanded into a second, empty reference chamber of a known

volume (Vᵣ), and the final equilibrium pressure (P₂) is measured.

Volume Calculation: The volume of the sample (Vₛ) is calculated from the known chamber

volumes and the measured pressures.

Density Calculation: The skeletal density is calculated by dividing the sample's mass by its

measured volume.

3.2. Lattice Parameter Determination via X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the primary technique used to determine the crystal structure and

precisely measure the lattice parameters of a material, which are essential for calculating the

theoretical density.[12]
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Principle: XRD utilizes the principle of Bragg's Law (nλ = 2d sinθ), where diffraction peaks

occur when X-rays constructively interfere after scattering from the atomic planes of a

crystal.[13] The angles (θ) at which these peaks occur are directly related to the spacing (d)

between the crystal planes.

Methodology:

Sample Preparation: A fine powder of the PuO₂ sample is prepared and mounted in the

diffractometer.

Data Collection: The sample is irradiated with monochromatic X-rays over a range of

angles (2θ), and the detector records the intensity of the diffracted X-rays.

Peak Analysis: The resulting diffraction pattern is analyzed to identify the angular positions

of the diffraction peaks.

Lattice Parameter Calculation: For a cubic system like PuO₂, the lattice parameter 'a' can

be calculated from the d-spacing of the (hkl) planes. To achieve high accuracy,

measurements are preferentially taken from high-angle diffraction peaks, as this minimizes

systematic errors.[14][15] Refinement techniques, such as the Nelson-Riley extrapolation

or least-squares analysis, are often employed to obtain a precise value for the lattice

parameter.[16]

Visualization
The following diagram illustrates the logical workflow for calculating the theoretical density of

PuO₂ from its fundamental properties.
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Caption: Workflow for calculating the theoretical density of crystalline PuO₂.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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